
5-Methyl-4-oxothiolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-oxothiolane-2-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It features a thiolane ring, which is a five-membered ring containing sulfur, with a carboxylic acid group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid can be achieved through several methods:
Oxidation of Thiolane Derivatives: One common method involves the oxidation of 5-methylthiolane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as 4-oxobutanoic acid derivatives, in the presence of sulfur sources like hydrogen sulfide or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-methyl-4-hydroxythiolane-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Scientific Research Applications
Chemistry: 5-Methyl-4-oxothiolane-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxothiolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action include inhibition of metabolic pathways and disruption of cellular processes.
Comparison with Similar Compounds
4-Oxothiolane-2-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiolane ring.
5-Methyl-4-oxopentanoic acid: Contains a linear chain instead of a cyclic thiolane ring.
Uniqueness: 5-Methyl-4-oxothiolane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a thiolane ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
73168-71-5 |
|---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
5-methyl-4-oxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9) |
InChI Key |
GGYOOAUIBHYUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


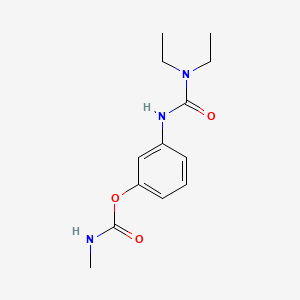
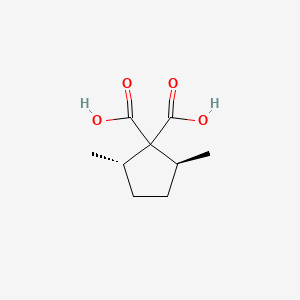
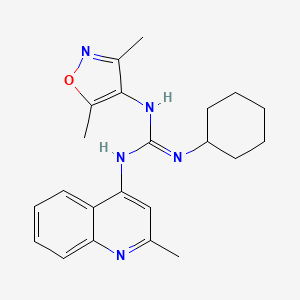
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
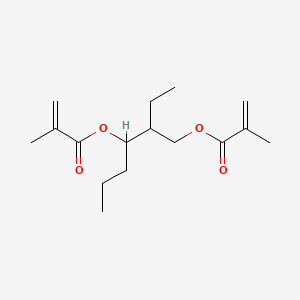
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)


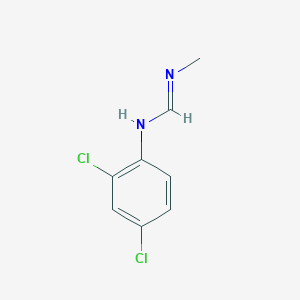
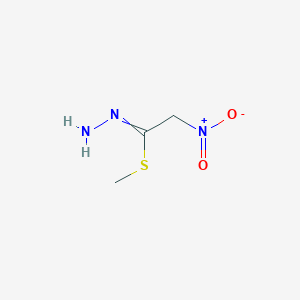

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


